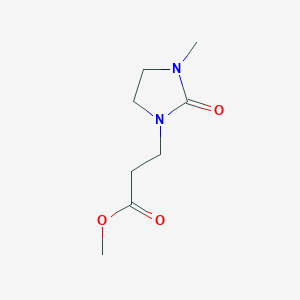
Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H14N2O3 . It has a molecular weight of 186.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H14N2O3 . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 186.21 . The boiling point and storage conditions of this compound are not specified in the sources I found .Aplicaciones Científicas De Investigación
Anticancer Applications
One notable application of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate derivatives is in anticancer research. A study by Penthala et al. (2010) synthesized novel analogs that exhibited significant in vitro cytotoxicity against a panel of human tumor cell lines. This suggests the potential of these compounds as leads for anticancer drug development, particularly for non-small cell lung cancer and melanoma, as well as various leukemia cell lines (Penthala, Reddy, Madadi, & Crooks, 2010).
Antimicrobial Activity
Another study highlighted the synthesis of benzimidazole derivatives, showcasing their potential antimicrobial activities. This research presents the chemical as a precursor for compounds that may offer solutions against microbial resistance, indicating the broad spectrum of applications beyond oncology (El-masry, Fahmy, & Abdelwahed, 2000).
Metal Complex Synthesis for Biological Applications
Additionally, this compound derivatives have been utilized in the green synthesis of thioxoimidazolidine derivative ligands. These ligands were used to create metal complexes with potential biological applications. The study by Alosaimi et al. (2021) explored the synthesis and characterization of these complexes, including their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. This indicates the compound's utility in developing new antimicrobial agents (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).
Pharmaceutical Development
Furthermore, the compound has been investigated for its role in pharmaceutical developments, such as the synthesis of novel antagonists for the prevention and treatment of osteoporosis, showcasing its versatility in drug development (Hutchinson et al., 2003).
Taste Modulation
In the food science domain, derivatives of this compound have been studied for their taste-modulating properties, contributing to the understanding of flavor enhancement mechanisms (Kunert, Walker, & Hofmann, 2011).
Propiedades
IUPAC Name |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUSUYDUQJKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)
![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)

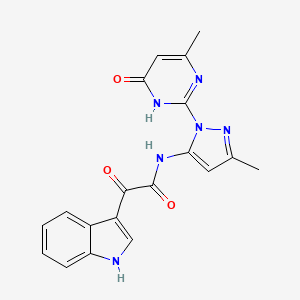
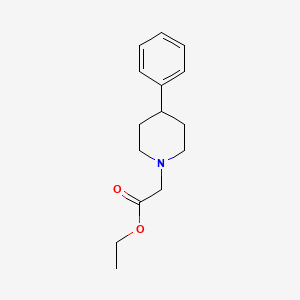
![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)
![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)
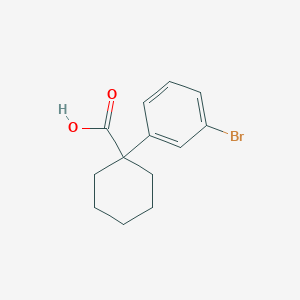
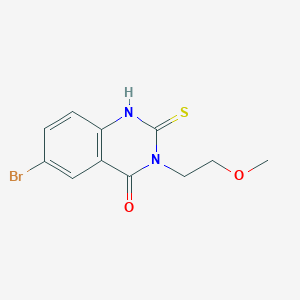
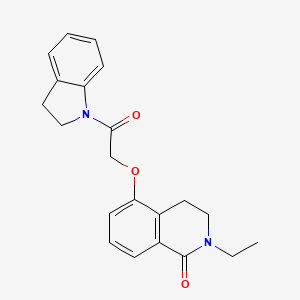
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)
methanol](/img/structure/B2707921.png)

![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)
